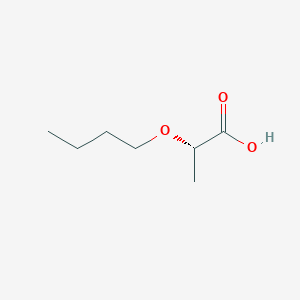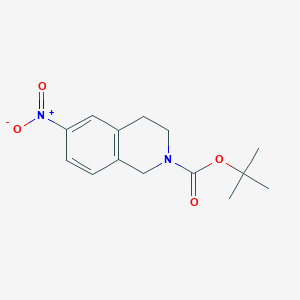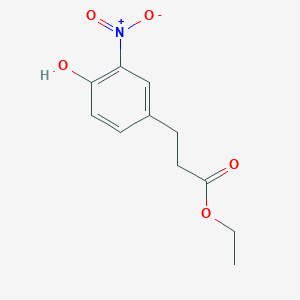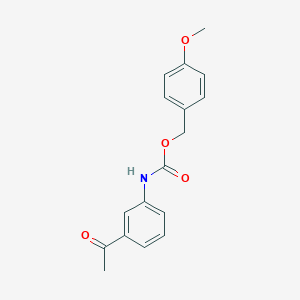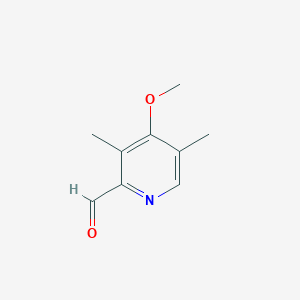![molecular formula C7H6N2OS B175211 3-Methylthieno[2,3-d]pyrimidin-4-one CAS No. 18740-31-3](/img/structure/B175211.png)
3-Methylthieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the thienopyrimidine family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-Methylthieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various cellular pathways, including the inhibition of key enzymes and the disruption of intracellular signaling cascades.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methylthieno[2,3-d]pyrimidin-4-one can exert a range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the disruption of bacterial cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methylthieno[2,3-d]pyrimidin-4-one is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, its low solubility in aqueous solutions can present challenges in certain experimental settings.
Orientations Futures
There are numerous potential future directions for the study of 3-Methylthieno[2,3-d]pyrimidin-4-one. These include further investigation into its mechanisms of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various disease states. Additionally, the use of 3-Methylthieno[2,3-d]pyrimidin-4-one as a starting point for the synthesis of novel thienopyrimidine derivatives could lead to the discovery of new compounds with even greater pharmacological activities.
Méthodes De Synthèse
The synthesis of 3-Methylthieno[2,3-d]pyrimidin-4-one is typically accomplished by condensing 2-aminothiophene with ethyl acetoacetate in the presence of a suitable catalyst. The resulting intermediate is then treated with an appropriate reagent to yield the final product.
Applications De Recherche Scientifique
3-Methylthieno[2,3-d]pyrimidin-4-one has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Propriétés
Numéro CAS |
18740-31-3 |
|---|---|
Nom du produit |
3-Methylthieno[2,3-d]pyrimidin-4-one |
Formule moléculaire |
C7H6N2OS |
Poids moléculaire |
166.2 g/mol |
Nom IUPAC |
3-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-9-4-8-6-5(7(9)10)2-3-11-6/h2-4H,1H3 |
Clé InChI |
XRRGMEXYNJFRAU-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=O)C=CS2 |
SMILES canonique |
CN1C=NC2=C(C1=O)C=CS2 |
Synonymes |
3-Methylthieno[2,3-d]pyriMidin-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





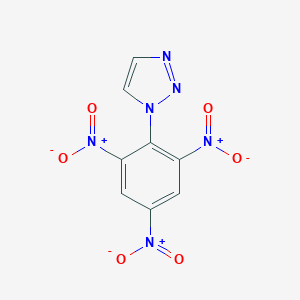

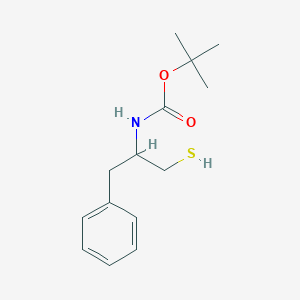
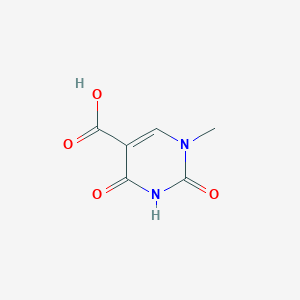
![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)
